Meayamycin -

Meayamycin

Catalog Number: EVT-1588821
CAS Number:
Molecular Formula: C28H43NO7
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Meayamycin was first isolated from the fermentation broth of Micromonospora species, which are known for producing a wide range of bioactive compounds. The specific strain and conditions for isolation have not been extensively documented, but the natural product is part of a larger class of compounds that target RNA splicing mechanisms.

Classification

Meayamycin belongs to the class of compounds known as splicing inhibitors. It is structurally related to other natural products that modulate RNA processing, including FR901464, which has similar mechanisms of action. These compounds are classified based on their ability to interfere with the spliceosome machinery involved in pre-mRNA processing.

Synthesis Analysis

Methods

The synthesis of Meayamycin has been achieved through various methods, including total synthesis and semi-synthesis from related compounds. A notable approach involves a 22-step synthetic route from commercially available chiral pool materials such as ethyl L-lactate and d-ribose. This method emphasizes efficiency and scalability, allowing for the production of Meayamycin analogues.

Technical Details

  1. Starting Materials: The synthesis typically begins with optically active alcohols and involves several key transformations, including acetal protection, alkyne carboxylation, and stereoselective reductions.
  2. Key Reactions: Important reactions in the synthesis include Mukaiyama aldol reactions, epoxide openings, and Horner-Wadsworth-Emmons olefination. These reactions are crucial for constructing the complex molecular architecture of Meayamycin.
Molecular Structure Analysis

Structure

Meayamycin features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The compound's structure allows it to interact specifically with components of the spliceosome.

Data

  • Molecular Formula: C₁₉H₃₃N₃O₇
  • Molecular Weight: Approximately 373.49 g/mol
  • Structural Features: The molecule contains an amide group, multiple stereocenters, and an alkyl ether moiety which are essential for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Meayamycin undergoes several chemical reactions that are critical for its biological function:

  1. Binding Interactions: It binds to SF3B1 within the spliceosome, inhibiting its function.
  2. Stability Studies: Research has shown that Meayamycin maintains stability in various buffers and cell culture media, which is essential for its efficacy as a therapeutic agent.

Technical Details

  • Stability testing involves monitoring degradation over time using high-performance liquid chromatography (HPLC).
  • Reaction conditions typically include physiological pH environments to mimic cellular conditions.
Mechanism of Action

Process

Meayamycin's mechanism of action involves the inhibition of pre-mRNA splicing by binding to SF3B1, disrupting normal spliceosome function. This leads to altered gene expression profiles in cancer cells.

Data

  • Cytotoxicity: Meayamycin exhibits picomolar potency against cancer cell lines, indicating its potential as a lead compound in cancer therapy.
  • Synergistic Effects: Studies show enhanced efficacy when used in combination with other agents like venetoclax, particularly in drug-resistant cancer models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless oil.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but shows limited solubility in water.

Chemical Properties

  • Stability: Meayamycin is stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups allows Meayamycin to participate in various chemical reactions without significant degradation.
Applications

Scientific Uses

Meayamycin serves as a valuable chemical probe for studying pre-mRNA splicing mechanisms in live cells. Its ability to modulate splicing makes it an important tool for researchers investigating RNA biology and developing new therapeutic strategies against cancers characterized by aberrant splicing events. Additionally, its structural analogues are being explored for enhanced efficacy and reduced toxicity profiles.

Introduction to Meayamycin: Background and Significance in Chemical Biology

Discovery and Structural Classification as a Spliceosome Modulator

Meayamycin is a synthetic analog derived from the natural product FR901464, first isolated from Pseudomonas sp. fermentation broth. FR901464 and its derivatives (spliceostatins) were initially identified as antitumor agents with nanomolar potency against human adenocarcinoma cells [5]. Meayamycin was developed through strategic structural modifications of FR901464’s core scaffold, which features:

  • A conjugated diene system with UV absorption at ~235 nm
  • A tetrahydropyran ring system
  • An α,β-unsaturated amide moiety [1] [8]

The structural optimization aimed at enhancing metabolic stability while retaining splicing inhibition activity. Key modifications include:

  • Methoxy group substitution: Replacing the C1-OH of FR901464 with a methoxy group, yielding improved plasma stability [2]
  • Diene system preservation: Maintaining the conjugated diene essential for biological activity
  • Amide optimization: Introduction of methyl groups at C2′/C3′ positions to probe steric constraints in the SF3B1 binding pocket [1] [8]

Meayamycin belongs to the spliceostatin chemical class, characterized by their ability to noncovalently bind the SF3b subcomplex of the U2 snRNP [5]. Its structural complexity requires multi-step synthesis involving Horner-Wadsworth-Emmons olefination, cross-metathesis, and fragment coupling, typically yielding final products in ~8% overall yield [1].

Table 1: Structural Features of Meayamycin and Related Compounds

CompoundCore StructureKey ModificationsMetabolic Stability
FR901464Tetrahydropyran-diene-enamideNatural parent compoundLow (rapidly hydrolyzed)
Spliceostatin AFR901464 derivativeC1 methoxy substitutionModerate improvement
MeayamycinSynthetic analogOptimized diene/amide regionsHigh (t₁/₂ >24h in plasma)
Meayamycin DMeayamycin variantC3′ methyl modificationRetains high stability

Role in Targeting SF3B1 and Pre-mRNA Splicing Inhibition

Meayamycin exerts its biological effects by selectively binding to the SF3B1 subunit of the SF3b complex within the U2 snRNP. Biochemical and structural studies reveal:

  • Binding site specificity: Meayamycin occupies the branch point adenosine (BP-A) binding pocket in HEAT repeats 15-16 (HR 15-16) of SF3B1 [4]
  • Steric constraints: The narrow pocket surrounding the α,β-unsaturated amide tolerates C3′ methylation (3′-Me-meayamycin D) but not C2′ methylation (2′-Me-meayamycin D), explaining the 100-fold potency difference between analogs [1] [8]
  • Cryo-EM insights: The enamide moiety occupies a "narrow neck" region near SF3B1 residues L1066-V1078, with V1078 identified as a critical residue affecting compound binding [1]

Meayamycin inhibits pre-mRNA splicing by:

  • Preventing U2 snRNP recruitment to the branch point sequence
  • Disrupting formation of the U2/BS duplex
  • Inducing accumulation of unspliced pre-mRNAs
  • Reducing mature mRNA encoding key cancer survival proteins like MCL-1 [1] [2]

Table 2: Antiproliferative Activity of Meayamycin Analogs in Cancer Cell Lines

CompoundHCT116 (GI₅₀ nM)A549 (GI₅₀ nM)DMS114 (GI₅₀ nM)SF3B1 Binding Affinity
Meayamycin D2.02.51.8High
3′-Me-Meayamycin D4.87.25.5High
2′-Me-Meayamycin D129240153Low (steric clash)

Data derived from 3-5 day proliferation assays in human cancer cell lines [1] [2]

Comparative Context Among Natural Product Splicing Inhibitors

Meayamycin belongs to a broader class of natural product-derived splicing modulators targeting SF3B1:

  • FR901464 and Spliceostatins:
  • Natural precursor with IC₅₀ ~1-2 nM in cancer cells
  • Instability due to hydrolytically sensitive groups
  • Spliceostatin A (methyl derivative) shows improved stability [5]

  • Pladienolides:

  • Macrocyclic compounds from Streptomyces platensis
  • Clinical derivative E7107 reached Phase I trials
  • Binds same SF3B1 pocket but different chemical scaffold [4] [7]

  • Herboxidiene:

  • Tetrahydropyran-containing inhibitor from Streptomyces chromofuscus
  • Lower potency than meayamycin (nanomolar vs. picomolar range)
  • Overlaps partially with SF3B1 binding site [4]

Meayamycin distinguishes itself through:

  • Superior potency: 20 pM GI₅₀ in MCF-7 cells vs. 1.8 nM for FR901464 [2] [3]
  • Activity against multidrug-resistant cells: Retains picomolar activity in VCRd5L MDR lines [2] [3]
  • Selective cancer cell targeting: 500-fold greater potency in A549 lung cancer vs. IMR-90 normal lung fibroblasts [2] [3]
  • Species-specific validation: Sensitized yeast strains with humanized Hsh155 (SF3B1 homolog) show growth inhibition confirming target specificity [4]

Properties

Product Name

Meayamycin

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Molecular Formula

C28H43NO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1

InChI Key

BPOWYIXTBHTHFH-YLAPSKGCSA-N

Synonyms

meayamycin

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.